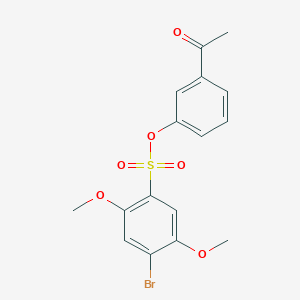

3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, also known as BDMC, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. BDMC belongs to the family of phenylsulfonate compounds and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Sulfonation and Sulfation Reactions

The study of sulfonation and sulfation reactions of methyl- and dimethylphenols with sulfur trioxide reveals insights into the product distributions influenced by the directing effects of substituents and the role of phenyl hydrogen sulfates as transsulfonating agents. These processes are crucial for understanding the chemical behavior and applications of compounds like 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate in synthetic chemistry (Goossens et al., 1988).

Preparation and Conversion of Halogenated Compounds

The preparation of bis(2,6-dimethoxyphenyl)dimethyltin and its reactions with halogenating agents to afford halogenated dimethoxybenzenes illustrates the versatility of dimethoxybenzene derivatives in organic synthesis. This approach highlights a method for the selective halogenation and functionalization of these compounds, potentially applicable to 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate (Wada et al., 1992).

Manganese(III) Acetate Mediated Sulfonylation

The manganese(III) acetate-promoted oxidative coupling of dimethoxybenzenes with sodium and lithium sulfinates provides a straightforward approach to synthesizing various sulfones. This reaction showcases the potential for functionalizing compounds like 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate with sulfone groups in mild conditions, expanding their application in organic synthesis (Liang et al., 2017).

Ionic Liquid-Catalyzed Synthesis

The use of ionic liquid triethylamine-bonded sulfonic acid as a catalyst in the synthesis of β-acetamido ketones and xanthene derivatives underlines the efficiency and green chemistry approach in synthesizing complex molecules. This methodology could be adapted for reactions involving 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, promoting sustainable and efficient chemical synthesis (Zare et al., 2012).

Antioxidant Activity of Bromophenols

Research into the antioxidant activity of bromophenols from marine algae suggests that structurally related compounds, such as brominated dimethoxybenzenes, may also possess significant antioxidant properties. This opens avenues for exploring 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate and similar compounds in the development of new antioxidant agents (Li et al., 2011).

Propriétés

IUPAC Name |

(3-acetylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLSDAGEWLETDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)

![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2569935.png)

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569937.png)

![Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2569938.png)

![{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride](/img/structure/B2569939.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylonitrile](/img/structure/B2569941.png)

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2569942.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2569953.png)